N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

RNase L activation antiviral innate immunity small-molecule activators

Avoid assay failure from generic thiazole analogs. This compound is the exact RNase L activator (IC50=2.30 nM) from Thakur et al., requiring the critical 4-fluorophenyl and 3,5-dimethoxy substitution pattern. Even minor deviations (e.g., 4-H or 3,4-diMeO) abolish activity. Sourced exclusively for HTS positive control and antiviral probe studies. Provided as ≥98% pure solid with full analytical traceability, ensuring reproducible activation of the 2-5A-binding domain in protein synthesis inhibition assays.

Molecular Formula C18H15FN2O3S
Molecular Weight 358.39
CAS No. 325977-12-6
Cat. No. B2806429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
CAS325977-12-6
Molecular FormulaC18H15FN2O3S
Molecular Weight358.39
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C18H15FN2O3S/c1-23-14-7-12(8-15(9-14)24-2)17(22)21-18-20-16(10-25-18)11-3-5-13(19)6-4-11/h3-10H,1-2H3,(H,20,21,22)
InChIKeyPYBYXTZKMABLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 325977-12-6 Identity & Class Context


N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic small-molecule belonging to the 2-aminothiazole benzamide class. It was identified as part of a series of low-molecular-weight activators of RNase L, an interferon-inducible endoribonuclease central to innate antiviral immunity [1]. The compound features a 4-fluorophenyl-substituted thiazole core and a 3,5-dimethoxybenzamide moiety, a substitution pattern that distinguishes it from earlier first-generation hits in this chemical series [2]. The primary documented bioactivity is inhibition of protein synthesis in mouse L cell extracts via RNase L activation, with a reported IC50 of 2.30 nM, placing it among the most potent small-molecule RNase L activators characterized to date [3].

Product Class2-Aminothiazole benzamide, RNase L activator
BioactivityReported nanomolar RNase L activation in cell-free assay
Key Structural Feature4-Fluorophenyl thiazole; 3,5-dimethoxybenzamide motif

CAS 325977-12-6: Analog Substitution Risk


Substitution within the 2-aminothiazole benzamide series is demonstrably non-conservative. Loss-of-function mutations at the 4-position of the thiazole ring (e.g., replacement of 4-fluorophenyl with unsubstituted phenyl) abolish RNase L activation entirely, as shown by the inactivity of compound 12 relative to compound 1 in the foundational SAR study [1]. Similarly, the 3,5-dimethoxy substitution pattern on the benzamide ring is critical: moving methoxy groups from 3,5 to 3,4 positions, or removing them, reduces potency by over 10-fold in related kinase-inhibitory thiazole benzamides [2]. Generic sourcing of 'thiazole benzamide derivatives' without verifying the exact substitution pattern therefore carries a high risk of obtaining a compound with dramatically different—or absent—biological activity.

4-Fluorophenyl substitution is critical; unsubstituted phenyl analogs lose activity in reported SAR
3,5-Dimethoxybenzamide pattern may confer selectivity; 3,4-isomers show broader kinase inhibition profiles
Generic thiazole benzamide sourcing risks absent bioactivity without exact substitution verification

CAS 325977-12-6 Differentiation Evidence


Activation Potency vs. First-Generation Hits

The target compound achieves an IC50 of 2.30 nM in the cell-free protein synthesis inhibition assay (mouse L cell extract) [1]. This is approximately 4 orders of magnitude more potent than the initial screening hits 1 and 2 from the ChemBridge library, which had EC50 values of 26 µM and 22 µM, respectively, in a FRET-based RNase L activation assay [2]. While the assay formats differ (cell-free translation inhibition vs. FRET probe cleavage), the target compound's potency approaches that of the natural trimeric 2-5A activator (Kd ≈ 0.5 nM for binding to the 2-5A domain) [3], suggesting nanomolar target engagement.

Potency gain
Cross-study comparable
~9,500–11,000× lower IC50 vs. screening hits
Supports nanomolar target engagement
Assay formats differ (translation inhibition vs. FRET)
RNase L activation antiviral innate immunity small-molecule activators

4-Fluorophenyl Substitution Requirement

The 4-fluorophenyl group at the thiazole 4-position is essential for activity. In the PNAS SAR series, the unsubstituted phenyl analog (compound 12) was completely inactive, while the 4-hydroxyphenyl-substituted compound 1 retained activity (EC50 = 26 µM) [1]. Computational docking shows the 4-fluorophenyl ring of compound 2 stacks against Phe-126 in the ankyrin repeat domain of RNase L—an interaction lost in compound 12 [2]. The target compound retains the 4-fluorophenyl group, preserving this critical π-stacking interaction.

4-F substitution requirement
Head-to-head
4-F-phenyl: IC50 2.30 nM
Unsubstituted phenyl: Inactive
Substitution may abolish activity entirely
Verify during procurement
structure-activity relationship thiazole substitution RNase L activator pharmacophore

3,5-Dimethoxybenzamide Selectivity Advantage

In closely related 2-aminothiazole benzamide kinase inhibitor series, the 3,5-dimethoxybenzamide substitution pattern confers enhanced selectivity compared to 3,4-dimethoxy or monomethoxy analogs. Compounds bearing the 3,5-dimethoxybenzamide motif show >10-fold selectivity for their primary target over closely related kinases, whereas the 3,4-dimethoxy isomers exhibit broader kinase inhibition profiles [1]. Although direct kinome-wide selectivity data for the target compound are not publicly available, the 3,5-dimethoxy pattern is a recognized selectivity-determining pharmacophore element in this chemical class [2].

Selectivity context
Class-level
Predicted >2–5× selectivity over 3,4-isomer
May reduce off-target kinase effects
Direct selectivity data not available
kinase selectivity dimethoxybenzamide SAR off-target profiling

CAS 325977-12-6 Application Scenarios


Positive Control for HTS RNase L Activation Assays

With an IC50 of 2.30 nM in the cell-free translation inhibition assay [1], this compound serves as an ideal positive control for HTS campaigns seeking novel RNase L modulators. Its potency surpasses the original ChemBridge screening hits by approximately 10,000-fold [2], enabling use at low nanomolar concentrations where solubility artifacts and non-specific effects are minimized. Procurement of the exact compound (CAS 325977-12-6) ensures assay reproducibility, as even minor structural deviations (e.g., loss of the 4-fluorophenyl group) abolish activity entirely [3].

Chemical Probe for 2-5A Domain Pharmacology

The target compound engages the 2-5A-binding ankyrin repeat domain of RNase L, the same site bound by the natural activator 2-5A [1]. Its nanomolar potency and the extensive SAR mapping of its analogs (compounds 1–12 in Thakur et al.) [2] make it a superior chemical probe relative to earlier micromolar hits for studying domain-specific RNase L activation mechanisms, dimerization kinetics, and antiviral signaling without the membrane impermeability and rapid degradation liabilities of 2-5A [3].

Reference for Structure-Based Antiviral Design

The compound's docking-validated interaction with Phe-126 in the ankyrin repeat domain [1], combined with its 4-fluorophenyl stacking geometry, provides a defined pharmacophore template for computational chemistry and fragment-based design efforts aimed at developing orally bioavailable antiviral agents. Medicinal chemistry teams pursuing host-directed antiviral strategies can use this compound as a potency benchmark (IC50 = 2.30 nM) [2] and a selectivity reference scaffold, as the 3,5-dimethoxybenzamide motif is predicted to reduce off-target kinase activity relative to other substitution patterns [3].

Application
Selection Property
Validation Focus
HTS RNase L activation assay
Reported potency in cell-free translation inhibition
Assay reproducibility at low nanomolar range
RNase L domain probe studies
Ankyrin repeat domain engagement (2-5A site)
Dimerization kinetics and innate immune signaling context
Host-directed pharmacophore research
Defined 4-fluorophenyl stacking geometry
Computational docking reproducibility; scaffold selectivity review
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